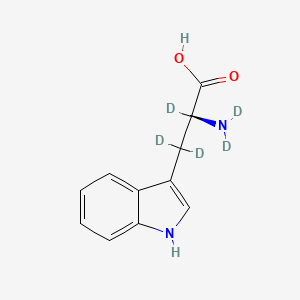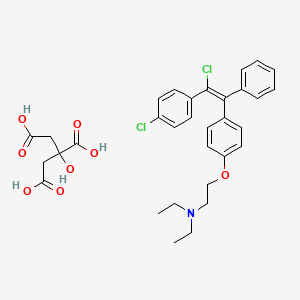
Methyl (2S)-2-(aminomethyl)-3-phenylpropanoate;hydrochloride
Vue d'ensemble
Description
Methyl (2S)-2-(aminomethyl)-3-phenylpropanoate;hydrochloride, also known as Methyl (2S)-2-(aminomethyl)-3-phenylpropanoate HCl, is a chemical compound with a molecular formula of C10H17NO2•HCl. It is a white crystalline solid that is soluble in water and methanol. Methyl (2S)-2-(aminomethyl)-3-phenylpropanoate HCl is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and fragrances. It is also used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Amino Acid Ester Isocyanates
The compound has been used in the synthesis of amino acid ester isocyanates, highlighting its role in producing esters of substituted monobasic acids and isocyanates (Tsai, Takaoka, Powell, & Nowick, 2003).
Formation of Cyclopropane Derivatives
It has been involved in the formation of cyclopropane derivatives, indicating its utility in reactions leading to the formation of these structures (Abe & Suehiro, 1982).
Biological Activity and Medicinal Chemistry
Synthesis and Biological Activity Screening
This compound has been used in the synthesis of novel N-(α-bromoacyl)-α-amino esters, which were studied for cytotoxicity, anti-inflammatory, and antibacterial activity, showcasing its relevance in medicinal chemistry (Yancheva et al., 2015).
Antitumor Activities
It has been synthesized and tested for antitumor activities, indicating its potential use in cancer research (Wang Yuan-chao, 2011).
Analytical Chemistry Applications
1H NMR Study of Palladium(II) Coordination Compounds
Its derivatives have been studied using 1H NMR spectroscopy to investigate interactions with palladium(II), which is important in the field of analytical chemistry (Warnke & Trojanowska, 1993).
Colorimetric Sensor for Oxyanions
Derivatives of the compound have been developed as colorimetric sensors for oxyanions, demonstrating its application in the development of chemical sensors (Suryanti, Wibowo, & Handayani, 2020).
Propriétés
IUPAC Name |
methyl (2S)-2-(aminomethyl)-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJFZHXXSXJPDR-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate](/img/structure/B1146677.png)



![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)
